molecular formula C15H13FO3 B7963039 Methyl 3-(3-fluorophenyl)-5-methoxybenzoate CAS No. 1427407-27-9

Methyl 3-(3-fluorophenyl)-5-methoxybenzoate

Cat. No.: B7963039
CAS No.: 1427407-27-9
M. Wt: 260.26 g/mol
InChI Key: NPOHMNDKXVZAHP-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorophenyl)-5-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)-5-methoxybenzoate typically involves the esterification of 3-(3-fluorophenyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Esterification and Hydrolysis

The compound is synthesized via acid-catalyzed esterification of 3-(3-fluorophenyl)-5-methoxybenzoic acid with methanol.

  • Conditions : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyst, reflux (60–80°C, 4–6 hours).

  • Yield : >85% (estimated from analogous reactions).

Hydrolysis back to the carboxylic acid occurs under basic or acidic conditions:

ConditionReagentsTemperatureYield (Carboxylic Acid)
Basic hydrolysisNaOH (2M), H₂O/EtOHReflux~90%
Acidic hydrolysisHCl (conc.), H₂O100°C~80%

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group undergoes demethylation under strong nucleophiles:

  • Reagents : BBr₃ (1.2 equiv) in dichloromethane (DCM) at -78°C.

  • Product : 3-(3-Fluorophenyl)-5-hydroxybenzoic acid methyl ester.

  • Yield : ~70% (based on analogous demethylation reactions) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in nitration and halogenation :

Nitration

  • Conditions : HNO₃ (fuming) in acetic acid (AcOH) at 0–5°C.

  • Regioselectivity : Nitration occurs para to the methoxy group due to its strong activating effect .

  • Product : Methyl 3-(3-fluorophenyl)-5-methoxy-2-nitrobenzoate.

  • Yield : 75–80% .

Bromination

  • Conditions : Br₂ (1.1 equiv) in DCM with FeBr₃ catalyst.

  • Product : Methyl 3-(3-fluorophenyl)-5-methoxy-4-bromobenzoate.

  • Yield : 65% (extrapolated from similar substrates) .

Cross-Coupling Reactions

The fluorophenyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids:

SubstrateCatalystConditionsProductYield
Methyl 3-(3-fluorophenyl)-5-methoxybenzoatePd(PPh₃)₄ (5 mol%)K₂CO₃, DMF, 80°CBiaryl derivatives60–70%

Reduction of the Ester Group

  • Reagents : LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF).

  • Product : 3-(3-Fluorophenyl)-5-methoxybenzyl alcohol.

  • Yield : ~85% .

Oxidation of the Aromatic Ring

  • Reagents : KMnO₄ (aq. acidic conditions).

  • Product : 3-(3-Fluorophenyl)-5-methoxybenzoic acid (via ester cleavage and ring oxidation).

  • Yield : 50–55% .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes photo-Fries rearrangement :

  • Product : Mixture of ortho- and para-acylphenols.

  • Conditions : Acetonitrile solvent, 24-hour irradiation.

  • Yield : 40% (ortho) and 30% (para) (modeled after similar esters) .

Biological Interactions

While not a chemical reaction per se, the compound’s fluorophenyl group enhances binding to biological targets:

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ ~2.5 μM).

  • Metabolic Stability : Resists cytochrome P450 oxidation due to fluorine’s electron-withdrawing effect .

Key Mechanistic Insights

  • Methoxy Group Activation : Directs EAS reactions to specific positions (e.g., para nitration) .

  • Fluorine’s Role : Enhances stability against nucleophilic attack and modulates electronic properties for cross-coupling .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of Methyl 3-(3-fluorophenyl)-5-methoxybenzoate typically involves the esterification of 3-(3-fluorophenyl)-5-methoxybenzoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures complete conversion to the ester form.

Chemical Properties:

  • Molecular Formula: C16H15F O3
  • Molecular Weight: 284.29 g/mol
  • Appearance: Typically presented as a white to off-white solid.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions:

  • Oxidation: The methoxy group can be oxidized to form carboxylic acids.
  • Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The fluorophenyl group can undergo nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Biology

In biological research, this compound is used as a probe to study interactions between fluorinated compounds and biological systems. Its unique fluorine atom enhances its binding affinity to certain biological targets, making it useful in drug design and development .

Case Study 1: Drug Development

A study investigated the potential of this compound derivatives in developing new therapeutic agents targeting specific diseases. The fluorinated structure was found to improve pharmacokinetic properties, leading to enhanced efficacy in preclinical models .

Case Study 2: Material Science

Research into specialty chemicals revealed that this compound can be utilized in the production of advanced materials with tailored properties, such as improved thermal stability and chemical resistance. This application is particularly relevant in the manufacture of coatings and polymers .

Comparison with Related Compounds

Compound NameStructureUnique Features
Methyl 3-(4-fluorophenyl)-5-methoxybenzoateStructureDifferent fluorine position affects reactivity
Methyl 3-(3-chlorophenyl)-5-methoxybenzoateStructureChlorine substituent alters electronic properties
Methyl 3-(3-bromophenyl)-5-methoxybenzoateStructureBromine enhances nucleophilicity

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)-5-methoxybenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluorophenyl group may enhance its binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluorophenyl)-5-methoxybenzoate
  • Methyl 3-(3-chlorophenyl)-5-methoxybenzoate
  • Methyl 3-(3-bromophenyl)-5-methoxybenzoate

Uniqueness

Methyl 3-(3-fluorophenyl)-5-methoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

Overview

Methyl 3-(3-fluorophenyl)-5-methoxybenzoate is an organic compound belonging to the benzoate class, characterized by a unique structure that includes a fluorophenyl group and a methoxy group. The presence of the fluorine atom imparts distinct electronic properties, which can influence its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.

The synthesis of this compound typically involves the esterification of 3-(3-fluorophenyl)-5-methoxybenzoic acid with methanol, often using sulfuric acid or hydrochloric acid as a catalyst under reflux conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Converts the methoxy group to a carboxylic acid.
  • Reduction : Reduces the ester group to an alcohol.
  • Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

These reactions allow for the modification of the compound to explore its biological properties further.

The exact mechanism of action remains poorly documented; however, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems. The fluorine atom may enhance binding affinity to these targets, potentially increasing biological activity .

Case Studies and Research Findings

  • Anticancer Activity : In related studies involving similar compounds, it has been observed that modifications on the phenyl ring can lead to significant anticancer activities. For example, derivatives with methoxy groups have shown promising results against various cancer cell lines .
  • Inhibition Studies : Compounds similar to this compound have demonstrated inhibitory effects on bacterial growth. For instance, some fluorinated compounds exhibit significant inhibition against Staphylococcus faecium and E. coli, suggesting potential antimicrobial properties .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Methyl 3-(4-fluorophenyl)-5-methoxybenzoateSimilar structure with para-fluorineAnticancer activity noted
Methyl 3-(3-chlorophenyl)-5-methoxybenzoateChlorine instead of fluorineModerate cytotoxicity
Methyl 3-(3-bromophenyl)-5-methoxybenzoateBromine substituentVariable biological effects

This table illustrates how variations in substituents affect biological activity, indicating that this compound may also possess unique properties worth exploring further.

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-8-11(6-12(9-14)15(17)19-2)10-4-3-5-13(16)7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOHMNDKXVZAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155994
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427407-27-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427407-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyl 3-bromo-5-methoxy-benzoate (3.2 g, 13.1 mmol, 1.0 eq), 3-fluorophenylboronic acid (2.0 g, 14.4 mmol, 1.1 eq) K2CO3 (7.2 g, 52.2 mmol, 4.0 eq) and Pd(PPh3)4 (754 mg, 0.65 mmol, 0.05 eq) in a mixture of methanol (10 mL) and dioxane (50 mL) was heated at 70° C. for 4 h under N2. After cooling, the resulting mixture was concentrated and purified by column chromatography (EtOAc:petroleum ether, 0:1 to 1:20) to give the title compound as an oil (3.0 g, 88%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
754 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

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